2-(4-Cyanophenyl)-4-nitrobenzoic acid

Description

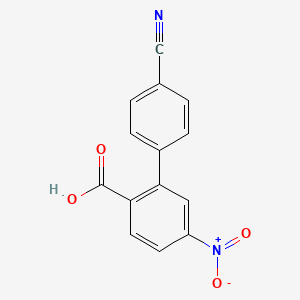

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c15-8-9-1-3-10(4-2-9)13-7-11(16(19)20)5-6-12(13)14(17)18/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRQKSTYLAGVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688831 | |

| Record name | 4'-Cyano-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261979-80-9 | |

| Record name | 4'-Cyano-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and environment of atoms within a molecule. For 2-(4-cyanophenyl)-4-nitrobenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assemble the structural puzzle.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on its two phenyl rings and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents—the electron-withdrawing nitro (–NO₂) and cyano (–CN) groups, and the carboxylic acid (–COOH) group.

The protons on the 4-nitrobenzoic acid moiety are anticipated to be in a complex splitting pattern due to their coupling with each other. The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10–13 ppm, due to its acidic nature and potential for hydrogen bonding. princeton.edulibretexts.org The aromatic protons will reside in the typical aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. mnstate.edu

The protons on the 4-cyanophenyl ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The integration of these signals would confirm the number of protons in each unique chemical environment.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (–COOH) | 10.0–13.0 | Broad Singlet | 1H |

| Aromatic Protons | 7.0–9.0 | Multiplets/Doublets | 7H |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these carbons are highly dependent on their hybridization and the electronic nature of their substituents.

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165–185 ppm. princeton.eduwisc.edu The carbon atom of the cyano group is anticipated to appear in the range of 110–125 ppm. libretexts.org The aromatic carbons will have signals in the range of 120–150 ppm. The carbons directly attached to the electron-withdrawing nitro and cyano groups will be shifted further downfield compared to the other aromatic carbons. wisc.edu

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (–C=O) | 165–185 |

| Aromatic Carbons | 120–150 |

| Cyano Carbon (–C≡N) | 110–125 |

Note: These are predicted ranges, and the actual values would be determined experimentally.

For a molecule with multiple aromatic signals, two-dimensional (2D) NMR techniques are invaluable for making definitive assignments.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be instrumental in identifying which protons are adjacent to each other on the same phenyl ring, helping to trace the connectivity within each aromatic system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.gov This allows for the unambiguous assignment of a proton signal to its corresponding carbon signal, providing a direct link between the two types of NMR data. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J couplings). sdsu.edunih.gov This technique is particularly powerful for connecting the different fragments of the molecule. For instance, it could show a correlation between the protons on one phenyl ring and the carbons on the other, confirming the biphenyl (B1667301) linkage. It would also be crucial for confirming the positions of the substituents by showing correlations between the protons on the rings and the quaternary carbons bearing the nitro, cyano, and carboxyl groups. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its key functional groups.

Carboxyl Group (–COOH) : This group gives rise to several distinct bands. A very broad O–H stretching band is expected in the IR spectrum, typically in the range of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers that carboxylic acids tend to form. libretexts.org The C=O stretching vibration will appear as a strong, sharp band in the IR spectrum, typically around 1700 cm⁻¹. ajgreenchem.com

Nitro Group (–NO₂) : The nitro group has two characteristic stretching vibrations: an asymmetric stretch, which is typically strong in the IR and appears around 1500–1560 cm⁻¹, and a symmetric stretch, which is usually weaker in the IR and found around 1335–1385 cm⁻¹.

Cyano Group (–C≡N) : The stretching vibration of the carbon-nitrogen triple bond of the cyano group gives rise to a sharp, and typically medium-intensity, band in the IR spectrum in the region of 2220–2260 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical IR Intensity |

| Carboxylic Acid | O–H Stretch (H-bonded) | 2500–3300 | Strong, Very Broad |

| C=O Stretch | 1680–1720 | Strong, Sharp | |

| Nitro | Asymmetric N–O Stretch | 1500–1560 | Strong |

| Symmetric N–O Stretch | 1335–1385 | Medium | |

| Cyano | C≡N Stretch | 2220–2260 | Medium, Sharp |

The vibrational spectra can also provide information about the conformation of the molecule, particularly the dihedral angle between the two phenyl rings. The positions and intensities of certain bands, especially those associated with the biphenyl linkage and the out-of-plane C–H bending vibrations, can be sensitive to the degree of twisting between the rings. researchgate.net In the solid state, the crystal packing forces will dictate a specific conformation, which may differ from the conformation in solution. A detailed analysis of the low-frequency region of the Raman spectrum could potentially reveal torsional modes related to the inter-ring rotation. ias.ac.in

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular formula of this compound is C₁₄H₈N₂O₄, which corresponds to a calculated monoisotopic mass of approximately 268.0484 Da.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio with high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, an HRMS analysis would be expected to yield a highly accurate mass measurement consistent with its molecular formula. The data would typically be presented in a table comparing the experimentally measured mass to the theoretically calculated mass, with the difference expressed in parts per million (ppm). A low ppm error provides strong evidence for the assigned elemental composition.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Molecular Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | C₁₄H₉N₂O₄⁺ | 269.0557 | Value | Value |

| [M-H]⁻ | C₁₄H₇N₂O₄⁻ | 267.0415 | Value | Value |

| [M+Na]⁺ | C₁₄H₈N₂O₄Na⁺ | 291.0376 | Value | Value |

Note: "Value" indicates where experimentally determined data would be populated. A mass error of less than 5 ppm is generally considered acceptable for confirmation of the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum of the resulting fragments. This provides valuable information about the molecule's structure and connectivity. The fragmentation of this compound would likely proceed through several predictable pathways, primarily involving the cleavage of the biphenyl linkage, the loss of the carboxylic acid group, and fragmentation of the nitro group.

Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The carboxylic acid group can be lost as CO₂ (44 Da) or H₂O (18 Da) from the deprotonated molecule. The nitrile group is generally stable but can influence the fragmentation of the aromatic ring.

Table 2: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Calculated) | Neutral Loss |

| 267.0415 ([M-H]⁻) | [M-H-CO₂]⁻ | 223.0513 | CO₂ (43.9898 Da) |

| 267.0415 ([M-H]⁻) | [M-H-NO₂]⁻ | 221.0458 | NO₂ (45.9929 Da) |

| 269.0557 ([M+H]⁺) | [M+H-H₂O]⁺ | 251.0451 | H₂O (18.0106 Da) |

| 269.0557 ([M+H]⁺) | [M+H-CO]⁺ | 241.0608 | CO (27.9949 Da) |

| 269.0557 ([M+H]⁺) | [M+H-NO₂]⁺ | 223.0631 | NO₂ (45.9929 Da) |

Note: The fragment m/z values are calculated based on the proposed neutral losses from the precursor ions. Experimental MS/MS data would be required to confirm these pathways and their relative intensities.

Crystallographic Studies and Solid State Structural Analysis

Unveiling Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as a powerful technique for the precise determination of the three-dimensional structure of crystalline materials. Its application to 2-(4-cyanophenyl)-4-nitrobenzoic acid and its solvates has yielded critical data on their molecular and supramolecular arrangements.

Molecular Geometry and Bond Parameters: A Quantitative Look

Table 1: Representative Bond Parameters in Related Aromatic Carboxylic Acids

| Bond Type | Typical Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.39 |

| C=O (carboxyl) | 1.23 |

| C-O (carboxyl) | 1.34 |

| C-N (nitro) | 1.47 |

| N=O (nitro) | 1.22 |

| C≡N (cyano) | 1.15 |

Note: These are generalized values and the actual parameters for this compound may vary.

The Dance of Molecules: Intermolecular Interactions

The solid-state packing of this compound is dictated by a network of non-covalent interactions, including hydrogen bonds and π-stacking. The carboxylic acid group is a potent hydrogen bond donor and acceptor, often leading to the formation of dimeric structures. researchgate.net In many carboxylic acids, a characteristic R22(8) ring motif is formed through hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net

π-stacking interactions between the aromatic rings of neighboring molecules also play a crucial role in stabilizing the crystal lattice. researchgate.net These interactions can be influenced by the presence and position of substituents on the phenyl rings. The nitro and cyano groups, being electron-withdrawing, can modulate the electron density of the aromatic systems, thereby affecting the nature and strength of the π-stacking. researchgate.netnih.gov In some related structures, a combination of hydrogen bonding and π-π stacking leads to the formation of complex three-dimensional supramolecular architectures. nih.gov

The Many Faces of Crystals: Polymorphism and Pseudopolymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of great significance in materials science and pharmaceuticals. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. rsc.org

The Role of Environment: Influence of Crystallization Conditions

The specific polymorph or pseudopolymorph obtained can be highly dependent on the crystallization conditions, such as the choice of solvent, temperature, and cooling rate. whiterose.ac.ukmdpi.com For instance, in related nitrobenzoic acid derivatives, different solvents have been shown to yield different solvates. rsc.org The interaction between the solute and solvent molecules can influence the nucleation and growth of a particular crystalline form. whiterose.ac.uk Rapid cooling and high supersaturation tend to favor the formation of metastable polymorphs, in accordance with Ostwald's Rule of Stages. whiterose.ac.uk

Stability and Transformation: A Thermodynamic Perspective

The different polymorphic forms of a compound possess distinct thermodynamic stabilities. acs.orgnih.gov The relative stability of polymorphs can be determined by measuring their solubilities and melting points. acs.orgdiva-portal.org A system can be described as either monotropic, where one form is always more stable than the other at all temperatures below the melting point, or enantiotropic, where the stability relationship reverses at a specific transition temperature. researchgate.netnih.gov Phase transformations between polymorphs can be induced by changes in temperature or by mechanical stress, such as grinding. researchgate.netrsc.org Solvent-mediated phase transformations are also common, where a metastable form converts to a more stable one in the presence of a solvent. mdpi.com

Characterizing the Bulk: Powder X-ray Diffraction (PXRD)

While single-crystal X-ray diffraction provides detailed structural information about a single crystal, Powder X-ray Diffraction (PXRD) is an indispensable tool for characterizing the bulk crystalline material. rsc.org PXRD patterns serve as a fingerprint for a specific crystalline form, allowing for the identification of polymorphs and the assessment of phase purity. nih.gov By comparing the experimental PXRD pattern with those calculated from single-crystal data, one can confirm the identity of the bulk material. manchester.ac.uk This technique is crucial for monitoring phase transformations and ensuring the consistency of the crystalline form in a given sample. rsc.orgresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving 2 4 Cyanophenyl 4 Nitrobenzoic Acid

Elucidation of Reaction Mechanisms in its Formation Pathways

The synthesis of biphenyl (B1667301) compounds such as 2-(4-Cyanophenyl)-4-nitrobenzoic acid is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly prevalent and efficient method for this purpose.

The likely pathway for the formation of this compound via a Suzuki reaction involves the coupling of 4-cyanophenylboronic acid with a 2-halo-4-nitrobenzoic acid derivative (e.g., 2-bromo- or 2-iodo-4-nitrobenzoic acid) in the presence of a palladium catalyst and a base.

The catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key mechanistic steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (2-halo-4-nitrobenzoic acid), inserting itself into the carbon-halogen bond. This process oxidizes the palladium from its 0 to +2 oxidation state, forming an organopalladium(II) complex.

Transmetalation : A base activates the organoboron compound (4-cyanophenylboronic acid) to form a borate (B1201080) complex. This complex then transfers its cyanophenyl group to the palladium(II) complex, displacing the halide. This step results in a new diorganopalladium(II) complex.

Reductive Elimination : The two organic groups (the 4-cyanophenyl and the 4-nitrobenzoyl moieties) on the palladium center couple and are eliminated from the metal. This step forms the new carbon-carbon bond of the biphenyl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

An alternative, though often requiring harsher conditions, is the Ullmann coupling , which typically uses a copper catalyst to couple two aryl halide molecules. rsc.org In the context of this synthesis, it could involve the reaction of 4-bromobenzonitrile (B114466) and a 2-halo-4-nitrobenzoic acid derivative.

Role of the Nitro and Cyano Groups as Electron-Withdrawing Directing Groups in Aromatic Reactivity

The nitro (-NO₂) and cyano (-CN) groups are powerful electron-withdrawing groups (EWGs) that significantly influence the reactivity of the aromatic rings to which they are attached. vaia.com Their effects are exerted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).

Inductive Effect (-I) : Both the nitro and cyano groups are highly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect (-M) : Both groups can delocalize electron density from the ring onto themselves via resonance, creating positions of partial positive charge on the ortho and para carbons of the ring.

These electron-withdrawing properties have profound consequences:

Increased Acidity : The EWGs on the phenyl rings stabilize the negative charge of the carboxylate anion formed upon deprotonation of the benzoic acid. libretexts.orglibretexts.org This stabilization makes the parent acid more willing to donate its proton, thus increasing its acidity (i.e., lowering its pKa value). stackexchange.compsu.edu The nitro group is generally considered a stronger electron-withdrawing group than the cyano group. vaia.com

Ring Deactivation : By withdrawing electron density, both groups deactivate their respective aromatic rings towards electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAAr) Activation : The strong electron-withdrawing nature of these groups, particularly the nitro group, can activate the aromatic ring for nucleophilic aromatic substitution, a reaction that is typically difficult for benzene (B151609) derivatives. rsc.org

The impact of these substituents on acidity is illustrated in the table below.

Acidity of Substituted Benzoic Acids

| Compound | Substituent (at para-position) | pKa Value | Reference |

|---|---|---|---|

| Benzoic Acid | -H | 4.20 | psu.edu |

| 4-Cyanobenzoic Acid | -CN | 3.55 | psu.edu |

| 4-Nitrobenzoic Acid | -NO₂ | 3.44 | nih.gov |

Reaction Kinetics and Thermodynamic Parameters of Associated Transformations

While specific kinetic and thermodynamic data for transformations involving this compound are not widely available in the public domain, valuable insights can be drawn from studies on analogous compounds, particularly nitrobenzoic acid isomers. scielo.br Thermal decomposition studies, for instance, provide key parameters such as activation energy (Ea) and heat of decomposition (ΔHd).

Research on the thermal decomposition of nitrobenzoic acid isomers reveals that they exhibit significant exothermic behavior. scielo.br The kinetic parameters indicate that the decomposition process can be characterized as a single n-order reaction. scielo.br

Kinetic and Thermodynamic Data for Thermal Decomposition of Nitrobenzoic Acid Isomers

| Compound | Average Apparent Activation Energy (Ea) (kJ mol⁻¹) | Heat of Decomposition (ΔHd) Range (J g⁻¹) | Reference |

|---|---|---|---|

| o-Nitrobenzoic Acid (ONBA) | 131.31 | 327.05 to 1003.98 | scielo.br |

| m-Nitrobenzoic Acid (MNBA) | 203.43 | scielo.br | |

| p-Nitrobenzoic Acid (PNBA) | 157.00 | scielo.br |

Note: The heat of decomposition varies with the heating rate (β). scielo.br

Furthermore, thermodynamic parameters for the transfer of nitrobenzoic acids from water to various aqueous salt solutions have been studied, providing data on free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of transfer. niscpr.res.in These studies help in understanding the solvation and interaction of such molecules in different chemical environments. The relationship between kinetics and thermodynamics in chemical reactions is governed by well-established principles, such as the Bell-Evans-Polanyi relationship and Marcus theory, which provide a framework for predicting how changes in reaction energy affect the activation barrier. chemrxiv.org

Photochemical Behavior and Related Reaction Mechanisms (if applicable, by analogy to o-nitrobenzyl compounds)

The presence of a nitro group ortho to a substituent on a benzene ring suggests that this compound may exhibit interesting photochemical properties, by analogy to the well-studied ortho-nitrobenzyl (oNB) class of compounds. researchgate.netnih.gov The oNB moiety is famously used as a photolabile protecting group, which can be cleaved upon UV irradiation. rsc.orgresearchgate.net

The established mechanism for the photolysis of oNB esters proceeds as follows: nih.gov

Photoexcitation : Upon absorption of UV light (typically 300–365 nm), the oNB chromophore is promoted to an electronically excited state. nih.gov

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the ring and the protected group). This is a Norrish Type II-like reaction that results in the formation of a transient species known as an aci-nitro tautomer. nih.gov

Cyclization and Rearrangement : The aci-nitro intermediate undergoes a molecular rearrangement, often involving the formation of a cyclic benzoisoxaline derivative. nih.gov

Cleavage : This intermediate is unstable and rapidly cleaves to release the protected molecule (e.g., a carboxylic acid) and an o-nitrosobenzaldehyde byproduct. nih.gov

While this compound lacks the benzylic C-H bond necessary for the classic oNB cleavage mechanism, its structure—an ortho-nitro-substituted biaryl system—is primed for unique photochemical reactivity. Photoexcited nitroarenes can participate in a variety of transformations beyond simple cleavage, including reduction to amines, denitrative coupling, and acting as an oxygen atom transfer agent for anaerobic oxidations. rsc.org The efficiency of photorelease from o-nitrobenzyl systems has been shown to depend on the nature of the leaving group, suggesting that the electronic properties of the attached cyanophenyl ring would significantly influence any photochemical pathway. rsc.org The presence of the cyano group on the second ring could introduce competing photochemical pathways, such as those initiated by intramolecular electron transfer, which has been observed in the photochemistry of 4-cyanobenzoic acid esters. researchgate.net

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in determining the electronic structure and a wide array of properties of molecules like 2-(4-Cyanophenyl)-4-nitrobenzoic acid. These calculations are founded on the principle that the energy of a molecule can be determined from its electron density.

DFT methods are widely used to investigate the structural and electronic properties of organic molecules. For instance, studies on related compounds such as 2-(4-Cyanophenylamino) acetic acid have utilized DFT with basis sets like 6-311++G(d,p) to analyze their molecular structure and vibrational spectra. Similar approaches can be applied to this compound to predict its fundamental properties.

Geometry Optimization and Conformational Analysis in Gas Phase and Solution

Before a molecule's properties can be accurately calculated, its most stable three-dimensional structure, or equilibrium geometry, must be determined. Geometry optimization is the computational process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has a rotational degree of freedom between the two phenyl rings, conformational analysis is crucial.

This analysis involves identifying the different possible spatial arrangements (conformers) and determining their relative stabilities. The dihedral angle between the cyanophenyl and nitrobenzoic acid moieties is a key parameter in this analysis. Calculations can be performed for the molecule in the gas phase (an isolated state) and in various solvents to understand how the molecular conformation might change in different environments. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is essential for simulating solution-phase behavior.

| Parameter | Bond Length (Å) (Illustrative) | Bond Angle (°) (Illustrative) | Dihedral Angle (°) (Illustrative) |

| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 | - |

| C-C (inter-ring) | 1.48 - 1.50 | - | 30 - 50 |

| C-N (cyano) | 1.15 - 1.17 | - | - |

| C-N (nitro) | 1.47 - 1.49 | 117 - 119 | - |

| N-O (nitro) | 1.22 - 1.24 | 123 - 125 | - |

| C-C (carboxyl) | 1.50 - 1.52 | - | - |

| C=O (carboxyl) | 1.20 - 1.22 | 124 - 126 | - |

| C-O (carboxyl) | 1.34 - 1.36 | 115 - 117 | - |

| O-H (carboxyl) | 0.96 - 0.98 | 105 - 108 | - |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Once the geometry is optimized, DFT calculations can be used to predict various spectroscopic properties. The calculation of vibrational frequencies is essential for interpreting experimental infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, and torsional vibrations of functional groups like the cyano (-C≡N), nitro (-NO₂), and carboxylic acid (-COOH) groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are valuable for assigning signals in experimental ¹H and ¹³C NMR spectra to specific atoms within the molecule, aiding in its structural elucidation. The accuracy of these predictions has significantly improved with the development of advanced computational models.

Below is an illustrative table of predicted vibrational frequencies and NMR chemical shifts for this compound, based on typical values for similar functional groups.

| Property | Functional Group | Predicted Wavenumber (cm⁻¹) (Illustrative) | Predicted Chemical Shift (ppm) (Illustrative) |

| Vibrational Frequency | O-H stretch (Carboxylic acid) | 3400 - 3600 | - |

| C-H stretch (Aromatic) | 3000 - 3100 | - | |

| C≡N stretch (Cyano) | 2220 - 2240 | - | |

| C=O stretch (Carboxylic acid) | 1700 - 1730 | - | |

| N-O stretch (Nitro, asymmetric) | 1510 - 1550 | - | |

| N-O stretch (Nitro, symmetric) | 1340 - 1360 | - | |

| NMR Chemical Shift | ¹H (Carboxylic acid) | - | 10.0 - 13.0 |

| ¹H (Aromatic) | - | 7.5 - 8.5 | |

| ¹³C (Cyano) | - | 110 - 120 | |

| ¹³C (Carboxylic acid) | - | 165 - 175 | |

| ¹³C (Aromatic) | - | 120 - 150 |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups and the nitrogen atom of the cyano group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group, highlighting regions prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be distributed over the phenyl rings, while the LUMO may be localized more on the electron-withdrawing nitro and cyano groups. Analysis of the HOMO and LUMO energy levels can provide insights into the molecule's electronic transitions and charge transfer characteristics.

An illustrative table of FMO analysis data is provided below.

| Parameter | Energy (eV) (Illustrative) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry can also be used to model the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface for a given reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By calculating the structures and energies of transition states, chemists can determine activation energies and reaction rates, providing a detailed understanding of the reaction mechanism. For example, the synthesis of procaine (B135) from 4-nitrobenzoic acid involves several steps that could be modeled computationally to understand the energetics of each transformation. While no specific reaction pathway studies for this compound are currently available, such calculations would be invaluable for predicting its reactivity in various chemical transformations, such as esterification of the carboxylic acid, reduction of the nitro group, or nucleophilic substitution on the aromatic rings.

Applications As a Synthetic Building Block and Reagent in Advanced Organic Synthesis

Utilization in the Construction of Complex Polycyclic Aromatic Systems

A diligent search of scholarly articles and chemical synthesis databases did not yield any specific examples or methodologies where 2-(4-Cyanophenyl)-4-nitrobenzoic acid is utilized as a direct precursor or building block for the construction of complex polycyclic aromatic systems. The literature does not currently document its application in reactions such as cyclization, annulation, or other synthetic strategies aimed at forming extended aromatic frameworks.

Role in Multicomponent Reaction Sequences

There is no available scientific literature that describes the role or application of This compound in multicomponent reaction (MCR) sequences. While MCRs are a significant area of organic synthesis for building molecular complexity in a single step, the participation of this specific biphenyl (B1667301) derivative as a reactant has not been reported.

Development of Novel Organocatalysts or Ligands Derived from its Framework

The investigation into developing novel organocatalysts or ligands based on the molecular framework of This compound is not documented in the current body of scientific literature. The potential of this compound as a scaffold for creating new catalytic entities remains an unexplored area of research.

Investigations into Catalytic Activity and Selectivity

Consistent with the lack of reported organocatalysts or ligands derived from This compound , there are no corresponding studies on their catalytic activity or selectivity. Research into the performance of derivatives of this compound in catalyzing organic transformations has not been published.

Mechanistic Insights into Catalyzed Processes

As there are no documented catalytic processes involving derivatives of This compound , no mechanistic insights or studies are available. The exploration of reaction mechanisms requires an established catalytic system, which has not been developed from this specific compound according to available data.

Emerging Research Frontiers and Future Perspectives for 2 4 Cyanophenyl 4 Nitrobenzoic Acid

The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry and materials science. Within this class, 2-(4-Cyanophenyl)-4-nitrobenzoic acid represents a molecule of significant interest due to its distinct functional groups: a carboxylic acid, a nitro group, and a cyano group. These features impart unique electronic and steric properties, opening avenues for novel applications and synthetic strategies. This article explores the emerging research frontiers and future outlook for this compound, focusing on advanced synthesis platforms, materials science applications, green chemistry principles, and fundamental mechanistic studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Cyanophenyl)-4-nitrobenzoic acid, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves coupling aromatic rings via Suzuki-Miyaura or Ullmann reactions, followed by nitration and carboxylation. For example:

Coupling : React 4-cyanophenylboronic acid with a halogenated nitrobenzene derivative under palladium catalysis .

Nitration : Introduce the nitro group using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to avoid over-nitration .

Carboxylation : Oxidize a methyl or halide substituent to a carboxylic acid using KMnO₄ or RuO₄ under acidic conditions .

- Critical Parameters : Temperature control during nitration, stoichiometric ratios of catalysts, and inert atmosphere for coupling reactions.

Q. How can solubility data inform the purification of this compound?

- Methodological Answer : Solubility trends for nitrobenzoic acids in alcohols and ethers (e.g., 4-nitrobenzoic acid in 1-propanol: 12.4 g/L at 298 K ) guide solvent selection:

- Recrystallization : Use ethanol/water mixtures for high-temperature dissolution and slow cooling.

- Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) based on polarity .

- Data-Driven Approach : Abraham model parameters (e.g., logP = 2.1) predict solubility in untested solvents .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitro group deshields adjacent protons by ~0.5 ppm ).

- X-ray Crystallography : SHELXL refines crystal structures, resolving nitro group orientation and hydrogen-bonding networks . Use ORTEP-3 for visualizing thermal ellipsoids and molecular packing .

- IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and nitrile (2220–2260 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of the nitro and carboxylic acid substituents?

- Methodological Answer :

- Acidity : The cyano group increases carboxylic acid acidity (pKa ~2.5 vs. ~4.2 for unsubstituted analogs) via inductive effects .

- Nitro Group Reactivity : Enhances electrophilicity in substitution reactions (e.g., SNAr requires milder conditions vs. non-cyano analogs) .

- Experimental Design : Compare reaction rates with 4-methyl or 4-methoxy analogs under identical conditions to isolate electronic effects .

Q. What computational or experimental frameworks can predict the solubility and stability of this compound in mixed solvents?

- Methodological Answer :

- Abraham Model : Use solute descriptors (S = 1.52, A = 0.68, B = 0.44) to calculate log10(S) in alcohols, ethers, or esters .

- Hansen Solubility Parameters : Estimate compatibility using dispersion (δD = 18.5 MPa¹/²), polarity (δP = 12.3), and hydrogen-bonding (δH = 6.8) components .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone sites (e.g., nitrile to amide conversion) .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in polar space groups .

- Comparative Analysis : Overlay crystal structures of analogs (e.g., 2-(3-Fluoro-4-methylphenyl)-4-nitrobenzoic acid ) to identify torsion angle deviations.

- DFT Calculations : Optimize gas-phase geometries (B3LYP/6-31G*) and compare with experimental bond lengths/angles to validate conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.